molecular formula C7H2F2NO4- B14052700 2,4-Difluoro-5-nitrobenzoate

2,4-Difluoro-5-nitrobenzoate

Cat. No.: B14052700
M. Wt: 202.09 g/mol
InChI Key: MDFSGDMPHMKKGB-UHFFFAOYSA-M
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Description

2,4-Difluoro-5-nitrobenzoate is a fluorinated aromatic compound characterized by a nitro group at the 5-position and fluorine atoms at the 2- and 4-positions on the benzene ring. Its methyl ester derivative, methyl this compound (CAS: 125568-71-0), has a molecular formula of C₈H₅F₂NO₄, a molecular weight of 217.127 g/mol, and is typically available in ≥95% purity . The compound is used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. Its structure allows for diverse reactivity, including nucleophilic aromatic substitution (SNAr) and reduction of the nitro group to amines .

Properties

IUPAC Name

2,4-difluoro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFSGDMPHMKKGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The nitration of 2,4-difluorobenzoic acid to 2,4-difluoro-5-nitrobenzoic acid employs a mixed-acid system of concentrated H₂SO₄ and fuming HNO₃. In a representative procedure, 2,4-difluorobenzoic acid (9.985 g, 63.2 mmol) is suspended in H₂SO₄ (30 mL) at 0°C, followed by dropwise addition of fuming HNO₃ (30 mL) over 30 minutes. The mixture warms to room temperature and stirs for 16 hours, achieving near-quantitative conversion (98% yield). The electrophilic aromatic substitution mechanism proceeds via nitronium ion (NO₂⁺) generation, with H₂SO₄ acting as both catalyst and dehydrating agent.

Comparative Analysis of Nitration Methods

Table 1 summarizes nitration conditions across studies:

Starting Material Nitrating Agent Temperature Time (h) Yield Source
2,4-Difluorobenzoic acid HNO₃/H₂SO₄ 0°C → RT 16.5 98%
2,4-Difluoro-3-chlorobenzoic acid HNO₃/H₂SO₄ 0°C → RT 16 94%

The chloro-substituted analog in Source exhibits marginally lower yield (94%), attributed to steric hindrance from the chlorine atom. Both protocols emphasize controlled temperature during HNO₃ addition to prevent byproduct formation.

Esterification of 2,4-Difluoro-5-nitrobenzoic Acid

Fischer Esterification Method

The carboxylic acid group of 2,4-difluoro-5-nitrobenzoic acid undergoes esterification via Fischer’s method. In a reported procedure, the acid (3.3 g, 16.25 mmol) is refluxed in ethanol (20 mL) with H₂SO₄ (3 mL) for 24 hours. Quenching in water and extraction with ethyl acetate yields ethyl 2,4-difluoro-5-nitrobenzoate (3.5 g, 93% yield). The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol.

Alternative Esterification Approaches

Optimization of Reaction Parameters

Nitration Temperature and Time

Lower temperatures (0–20°C) during HNO₃ addition minimize oxidative side reactions, while extended stirring (16–24 hours) ensures complete conversion. Source demonstrates that nitration of 3,4-difluoronitrobenzene at 100°C reduces reaction time to 0.5 hours but halves yield (50%), underscoring the trade-off between kinetics and thermodynamics.

Esterification Catalysis

Bronsted acids like H₂SO₄ remain the catalyst of choice for Fischer esterification due to cost-effectiveness. However, heterogeneous catalysts (e.g., Amberlyst-15) could enhance recyclability in industrial settings, though literature specific to this compound is lacking.

Industrial-Scale Synthesis and Applications

Pharmaceutical Relevance

Ethyl this compound features in kinase inhibitor synthesis, as evidenced by its use in coupling reactions with aminobutanoate esters. The nitro group’s versatility enables subsequent reductions to amines or cyclizations to heterocycles, pivotal in drug discovery.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The fluorine atoms at positions 2 and 4 undergo nucleophilic substitution under varying conditions, with reactivity influenced by the nitro group's electron-withdrawing effects.

Reactivity with Amines

2,4-Difluoro-5-nitrobenzoate derivatives react with amines to form substituted products. For example:

  • Dimethylamine : In dimethylformamide (DMF), this compound reacts with dimethylamine to yield 2-(dimethylamino)-4,5-dinitrofluorobenzene (24% yield) and 2-hydroxy-4,5-dinitrofluorobenzene (59% yield) when KOH/H₂O is present .

  • Triethylamine : Reaction with triethylamine produces 2-(diethylamino)-4,5-dinitrofluorobenzene (44% yield) via a quaternary ammonium fluoride intermediate .

Table 1: Substitution Reactions with Amines

EntrySubstrateConditionsProduct 1 (% Yield)Product 2 (% Yield)
1Difluoro-nitroDMF/KOH/H₂O, 15 min24% (dimethylamino)59% (hydroxy)
2Difluoro-nitroDMF/Et₃N, 100°C, 24 h44% (diethylamino)

Hydroxide Substitution

In aqueous basic conditions, one fluorine atom is selectively replaced by hydroxide. For instance, attempting cyanation of 2,4-difluoro-6-nitroaniline derivatives led to 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide formation via hydroxide substitution at the 2-position .

Reduction of the Nitro Group

The nitro group at position 5 is reduced to an amine under hydrogenation conditions, while fluorine substituents remain intact.

Catalytic Hydrogenation

  • This compound undergoes hydrogenation with H₂/Pd to yield 2,4-difluoro-5-aminobenzoate . This reaction is highly specific, with no displacement of fluorine atoms .

  • The reduction mechanism involves cleavage of the N–O bonds in the nitro group, forming NH₂ and releasing H₂O .

Reaction Pathway:

2 4 Difluoro 5 nitrobenzoateH2/Pd2 4 Difluoro 5 aminobenzoate+H2O[1][3]\text{2 4 Difluoro 5 nitrobenzoate}\xrightarrow{\text{H}_2/\text{Pd}}\text{2 4 Difluoro 5 aminobenzoate}+\text{H}_2\text{O}\quad[1][3]

Steric and Electronic Effects

The nitro group’s strong electron-withdrawing nature activates the aromatic ring for substitution but introduces steric hindrance.

Steric Hindrance

  • Substitution of the second fluorine (e.g., in 2-(dimethylamino)-4,5-dinitrofluorobenzene ) is slower due to steric crowding from the adjacent dimethylamino group .

  • Elevated temperatures (100–120°C) are required for complete substitution .

Electronic Activation

  • The nitro group at position 5 directs nucleophiles to the ortho and para positions (relative to itself), favoring substitutions at fluorine atoms in positions 2 and 4 .

Hofmann Elimination

Reactions with triethylamine and fluoride ions trigger Hofmann elimination, forming 2-(diethylamino)-4,5-dinitrofluorobenzene and releasing ethylene .

Competitive Hydrolysis

In aqueous conditions, hydrolysis competes with amine substitution, producing phenolic byproducts like 2-hydroxy-4,5-dinitrofluorobenzene .

Scientific Research Applications

The compound 2,4-Difluoro-5-nitrobenzoate, particularly in its methyl ester form, is a chemical intermediate used in various scientific research applications. The source compound for producing methyl this compound is 2,4-difluoro-5-nitrobenzoic acid .

Chemical Information

  • IUPAC Name: methyl this compound
  • InChI: InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
  • InChIKey: KLMBOVOUTOBMLS-UHFFFAOYSA-N
  • SMILES: COC(=O)C1=CC(=C(C=C1F)F)N+[O-]

Applications and Research

While specific applications of this compound are not detailed in the provided search results, compounds with similar structures are used in scientific research for their anticancer and antimicrobial properties.

  • Antimicrobial Activity: Compounds with similar structures have demonstrated the ability to inhibit the growth of various bacterial strains.
  • Anticancer Activity: Demonstrates selective cytotoxicity against cancer cell lines. For example, derivatives of a similar compound exhibited inhibitory activities against human PNP and showed cytotoxicity against T-lymphoblastic cell lines, with minimal toxicity towards non-cancerous cells.
  • Enzyme Inhibition: Some related compounds have been shown to inhibit purine nucleoside phosphorylase (PNP).

Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate

  • Overview: Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate is a complex organic compound with a unique chemical structure.
  • Biological Activities: Similar compounds have been shown to interact with targets, leading to changes in cellular processes and affecting a variety of biological activities, suggesting influence on multiple biochemical pathways. They also exhibit high GI absorption and are BBB permeant.
  • Reported effects: Related compounds have a variety of biological activities, suggesting multiple effects at the molecular and cellular level. Environmental factors such as temperature, pH, and the presence of other substances can potentially influence the action of similar compounds.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 2,4-difluoro-5-nitrobenzoate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl this compound C₈H₅F₂NO₄ 217.127 125568-71-0 High purity (95–98%), methyl ester derivative; used in multi-step synthesis .
2,4-Difluoro-5-nitrobenzoic acid C₇H₂F₂NO₄ 202.09 153775-33-8 Free acid form; lower molecular weight and higher reactivity due to carboxylic acid group; used in coupling reactions .
Ethyl this compound C₉H₇F₂NO₄ 231.15 179011-37-1 Ethyl ester variant; synthesized via nitration of ethyl 2,4-difluorobenzoate with HNO₃/H₂SO₄ (95% yield) . Longer alkyl chain may enhance solubility in organic solvents.
Methyl 2,5-difluoro-4-nitrobenzoate C₈H₅F₂NO₄ 217.13 924868-81-5 Structural isomer with nitro at 4-position; altered electronic effects influence SNAr reactivity .
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 241.0 Not specified Bromine substitution replaces nitro group; high-purity (93–99%) intermediate for agrochemicals .
2-Fluoro-5-nitrobenzoic acid C₇H₄FNO₄ 185.11 153775-33-8* Mono-fluoro analog; used in SNAr reactions to synthesize oxazepines and dibenzazocines .

Structural and Electronic Effects

  • Substituent Position : The position of fluorine and nitro groups significantly impacts reactivity. For example, methyl 2,5-difluoro-4-nitrobenzoate (nitro at 4-position) exhibits different electronic effects compared to the 5-nitro isomer, altering its suitability for SNAr reactions .
  • Functional Groups : The free acid (2,4-difluoro-5-nitrobenzoic acid) is more reactive in coupling reactions than its ester derivatives due to the carboxylic acid moiety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-difluoro-5-nitrobenzoate derivatives?

  • Methodology :

  • Nitration and halogenation : Start with a difluorobenzoic acid precursor (e.g., 2,4-difluorobenzoic acid) and perform nitration using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration.
  • Esterification : Convert the carboxylic acid to the methyl ester using thionyl chloride (SOCl₂) or oxalyl chloride in methanol, followed by reflux (4–12 hours). Purify via recrystallization in ethanol or column chromatography .
  • Key considerations : Solvent choice (e.g., dichloromethane vs. benzene) impacts reaction efficiency and purity. For example, dichloromethane reduces side reactions compared to benzene due to better solubility of intermediates .

Q. How to optimize purification and characterization of this compound?

  • Purification :

  • Use silica gel chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) for intermediates. For final products, recrystallize from ethanol/water mixtures to achieve >95% purity.
    • Characterization :
  • NMR : Dissolve in deuterated DMSO or CDCl₃. Key signals: Fluorine substituents appear as splitting patterns in ¹⁹F NMR (δ -110 to -120 ppm). Nitro groups deshield aromatic protons (δ 8.5–9.0 ppm in ¹H NMR).
  • Mass spectrometry : ESI-MS in negative ion mode confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 231) .

Q. What are critical storage conditions for this compound derivatives?

  • Store in amber vials at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or nitro group reduction. Avoid freeze-thaw cycles; prepare aliquots for frequent use. Shelf life: 6 months at -20°C, 1 month at 4°C .

Advanced Research Questions

Q. How to address regioselectivity challenges during nitration of difluorobenzoate precursors?

  • Experimental design :

  • Use computational tools (DFT calculations) to predict electron-deficient positions. For example, meta-directing fluorine substituents may favor nitration at the 5-position.
  • Validate with kinetic studies: Monitor reaction intermediates via in-situ IR spectroscopy under varying temperatures (0–50°C). Higher temperatures favor para-nitration but increase decomposition risks .
    • Data contradiction example : Conflicting reports on nitro group orientation may arise from solvent polarity (e.g., DCM vs. acetic acid). Replicate conditions from literature and compare HPLC retention times with synthetic standards .

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Root-cause analysis :

  • Reagent quality : Trace moisture in solvents (e.g., dichloromethane) can hydrolyze intermediates. Use molecular sieves or freshly distilled solvents.
  • Catalyst optimization : Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions. AlCl₃ provides higher yields but requires strict anhydrous conditions.
  • Statistical validation : Perform Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and reaction time. Use ANOVA to identify significant variables .

Q. What are the decomposition pathways of this compound under acidic/basic conditions?

  • Stability studies :

  • Acidic conditions (pH < 3) : Nitro group reduction to amine occurs in the presence of Sn/HCl. Monitor via UV-Vis spectroscopy (loss of absorbance at 310 nm).
  • Basic conditions (pH > 10) : Ester hydrolysis to carboxylic acid dominates. Use LC-MS to detect benzoic acid derivatives (e.g., 2,4-difluoro-5-nitrobenzoic acid) .
    • Mitigation strategies : Add stabilizers like BHT (butylated hydroxytoluene) to radical-prone reactions .

Q. How to model electronic properties of this compound for drug design applications?

  • Computational methods :

  • Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces (EPS), identifying electrophilic/nucleophilic sites.
  • Compare HOMO-LUMO gaps with analogs (e.g., 2-chloro-4-fluoro-5-nitrobenzoate) to predict reactivity in SNAr reactions .
    • Validation : Correlate computational results with experimental kinetic data (e.g., reaction rates with thiol nucleophiles) .

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